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Compound of Interest

Compound Name: Elsinochrome C

Cat. No.: B3028619 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Elsinochromes, a class of red-orange polyketide pigments produced by fungi of the genus

Elsinoë, exhibit potent photodynamic activity, making them of significant interest in agricultural

and pharmaceutical research. These compounds exist as several structural isomers, primarily

Elsinochrome A, B, C, and D, which differ in their side-chain substitutions. Accurate

differentiation and quantification of these isomers are crucial for understanding their

biosynthesis, biological activity, and potential applications. This guide provides a

comprehensive comparison of analytical techniques used to distinguish between Elsinochrome

isomers, supported by experimental data and detailed protocols.

Structural Differences of Elsinochrome Isomers
The core structure of Elsinochromes is a perylenequinone skeleton. The isomers are

distinguished by the nature of the R groups at the C2 and C11 positions, as illustrated in the

diagram below.
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Elsinochrome Isomers

Core Structure
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Elsinochrome B

Elsinochrome C

Elsinochrome D

Perylenequinone Core

R1=COCH3, R2=COCH3

R1=COCH2OH, R2=COCH3

R1=COCH2OH, R2=COCH2OH

R1, R2 form a lactone ring
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Caption: Structural relationships of Elsinochrome isomers.

High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation and quantification of Elsinochrome

isomers. The polarity differences arising from their distinct side chains allow for effective

separation using reverse-phase chromatography.

Comparative HPLC Data
While a comprehensive dataset with retention times for all four isomers under identical

conditions is not readily available in recent literature, a validated method for the analysis of

Elsinochrome C provides a strong foundation for their separation. The isomers are expected

to elute in order of decreasing polarity.
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Isomer Expected Elution Order Rationale

Elsinochrome C 1
Most polar due to two hydroxyl

groups.

Elsinochrome B 2
Intermediate polarity with one

hydroxyl and one acetyl group.

Elsinochrome A 3
Least polar of A, B, and C with

two acetyl groups.

Elsinochrome D Variable
Polarity is influenced by the

lactone ring structure.

Experimental Protocol: HPLC Analysis of Elsinochrome
C
This protocol is adapted from a method developed for the simultaneous determination of

Elsinochrome C and Hypocrellin A.

Instrumentation: HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase: Acetonitrile:Water (60:40, v/v).

Flow Rate: 1.0 mL/min.

Detection: Diode Array Detector (DAD) or UV-Vis detector at 460 nm.

Sample Preparation: Extract Elsinochromes from the fungal mycelium with acetone.

Evaporate the acetone and redissolve the residue in the mobile phase. Filter through a 0.45

µm syringe filter before injection.
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Caption: HPLC workflow for Elsinochrome isomer analysis.

Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a

powerful tool for the identification and structural elucidation of Elsinochrome isomers. While the

isomers have the same core structure and thus many common fragments, differences in their

side chains will lead to unique fragmentation patterns that can be used for differentiation.

Comparative Mass Spectrometry Data
Detailed comparative fragmentation data for all four isomers is scarce in the literature.

However, the expected molecular ions and key fragments based on their structures are

presented below. High-resolution mass spectrometry is essential to confirm the elemental

composition of the fragments.
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Isomer
Molecular
Formula

Molecular
Weight (Da)

Expected
[M+H]⁺ (m/z)

Key
Fragmentation
Pathways

Elsinochrome A C₂₈H₂₄O₁₀ 520.49 521.14
Loss of acetyl

groups (-43 Da)

Elsinochrome B C₂₈H₂₄O₁₀ 520.49 521.14

Loss of acetyl

and

hydroxymethyl

groups

Elsinochrome C C₂₈H₂₄O₁₀ 520.49 521.14

Loss of

hydroxymethyl

groups (-31 Da)

Elsinochrome D C₂₈H₂₀O₁₀ 516.46 517.11
Fragmentation of

the lactone ring

Experimental Protocol: LC-MS Analysis
Instrumentation: A liquid chromatography system coupled to a mass spectrometer (e.g., Q-

TOF or Orbitrap) with an electrospray ionization (ESI) source.

LC Conditions: Utilize the HPLC protocol described above.

MS Conditions:

Ionization Mode: Positive ESI.

Scan Range: m/z 100-1000.

Collision Energy: Ramped to obtain fragmentation spectra (MS/MS).

Data Analysis: Extract ion chromatograms for the expected molecular ions of each isomer.

Analyze the MS/MS spectra for characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most definitive method for the structural elucidation of isomers.

Differences in the chemical environment of protons (¹H) and carbons (¹³C) in the side chains of

Elsinochrome isomers lead to distinct chemical shifts and coupling patterns.

Comparative NMR Data
While a complete set of assigned NMR data for all four isomers in the same solvent is not

available in a single report, analysis of the expected spectra provides clear points of

differentiation.

Isomer
Key Differentiating ¹H NMR
Signals

Key Differentiating ¹³C
NMR Signals

Elsinochrome A
Singlets for two acetyl methyl

groups.

Carbonyl signals for two acetyl

groups.

Elsinochrome B

Signals for one acetyl methyl

group and a methylene group

adjacent to a hydroxyl.

Carbonyl signal for one acetyl

group and a signal for a

hydroxymethyl carbon.

Elsinochrome C
Signals for two methylene

groups adjacent to hydroxyls.

Signals for two hydroxymethyl

carbons.

Elsinochrome D
Unique signals for the protons

within the lactone ring.

Carbonyl signal of the lactone

and signals for the carbons

within the ring.

Experimental Protocol: NMR Analysis
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation: Dissolve a purified sample of each isomer in a deuterated solvent (e.g.,

CDCl₃ or DMSO-d₆).

Experiments:

¹H NMR for proton chemical shifts and coupling constants.

¹³C NMR for carbon chemical shifts.
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2D NMR (COSY, HSQC, HMBC) for unambiguous assignment of all proton and carbon

signals.

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule

and is particularly useful for highly conjugated systems like Elsinochromes. While the core

chromophore is identical for all isomers, subtle differences in the side chains can lead to slight

shifts in the absorption maxima (λmax).

Comparative UV-Vis Data
Crude extracts of Elsinochromes typically show three major absorption peaks.[1][2] Purified

Elsinochrome A, B, and C have been reported to have near-identical UV-Vis spectra.[3]

However, careful measurement of purified isomers may reveal minor but consistent differences.

Isomer
Reported λmax (nm) in Acetone (Crude
Extract)

Elsinochrome Mix ~460, ~530, ~570[1]

Experimental Protocol: UV-Vis Spectroscopy
Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation: Dissolve a purified sample of each isomer in a suitable solvent (e.g.,

ethanol or chloroform) to a known concentration.

Measurement: Scan the absorbance from 200 to 800 nm.

Data Analysis: Determine the λmax values and molar absorptivity for each isomer.

Conclusion
The differentiation of Elsinochrome isomers requires a multi-technique approach. HPLC is the

primary tool for separation and quantification. Mass spectrometry provides confirmation of

molecular weight and valuable structural information through fragmentation analysis. NMR

spectroscopy offers the most definitive structural elucidation and is essential for unambiguous
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isomer identification. UV-Vis spectroscopy is useful for initial characterization and quantification

of the total Elsinochrome content. For routine analysis, a validated HPLC-DAD method is

often sufficient, while for detailed structural confirmation, a combination of high-resolution MS

and 2D NMR is indispensable. The data and protocols presented in this guide provide a

framework for researchers to select and implement the most appropriate analytical strategies

for their specific needs in the study of these fascinating and potent fungal metabolites.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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